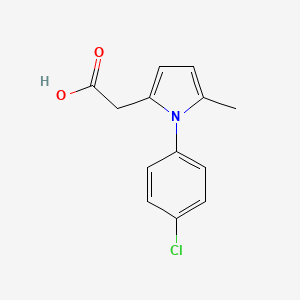
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the pyrrole class of organic compounds and contains a pyrrole ring fused to an acetic acid moiety.
- The compound’s systematic name indicates that it has a chlorine-substituted phenyl group (4-chlorophenyl) and a methyl group attached to the pyrrole ring.
- While I couldn’t find extensive literature specifically on this exact compound, it likely exhibits interesting properties due to its structural features.
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-: C12H10ClNO2
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl- are not readily available in the sources I accessed.
- similar pyrrole derivatives can be synthesized through various methods, including cyclization reactions of appropriate precursors.
- Industrial production methods would require further investigation beyond the scope of my current knowledge.
Chemical Reactions Analysis
- Given its pyrrole structure, this compound may undergo various reactions:
Oxidation: Oxidation of the methyl group or the pyrrole ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the phenyl or pyrrole positions.
- Common reagents and conditions would depend on the specific reaction type, but typical oxidants, reducing agents, and nucleophiles are used.
- Major products could include derivatives with modified functional groups or side chains.
Scientific Research Applications
Biology: Exploring its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Evaluating its suitability for materials science or chemical processes.
Mechanism of Action
- Without specific data on this compound, I can’t provide a precise mechanism.
- if it interacts with biological targets, it likely affects cellular processes or signaling pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons for this specific compound.
- Similar pyrrole-based compounds include 1H-Pyrrole-1-acetic acid, α-(4-chlorophenyl)- and 1H-Pyrrole-2-acetic acid, 5-[(6-cyano-3-pyridinyl)carbonyl]-1-methyl- .
- Highlighting uniqueness would require further research.
Properties
CAS No. |
60352-49-0 |
|---|---|
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-methylpyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-9-2-5-12(8-13(16)17)15(9)11-6-3-10(14)4-7-11/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
LYHSQZDEZODDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


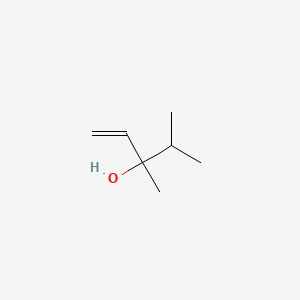

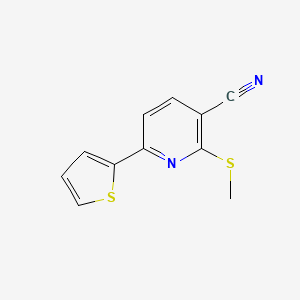
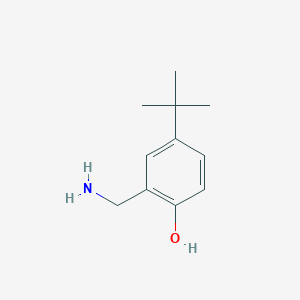
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005497.png)
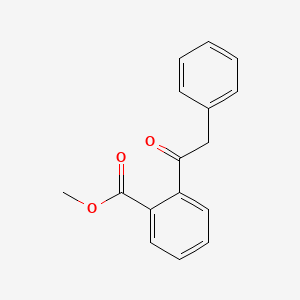
![4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005508.png)


![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)




